molecular formula C12H16O4 B017138 Methyl 3-(3,4-dimethoxyphenyl)propanoate CAS No. 27798-73-8

Methyl 3-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B017138
CAS No.: 27798-73-8
M. Wt: 224.25 g/mol
InChI Key: VSWFXSSYWWNFNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Arctiin can be synthesized through the hydrolysis of arctigenin using β-D-glucosidase, a food-grade enzyme. The enzyme is added directly to the fruits of Arctium lappa to hydrolyze arctiin to arctigenin, followed by ethanol extraction . The optimal conditions for this process include an enzyme concentration of 1.4%, ultrasound time of 25 minutes, and extraction temperature of 45°C .

Industrial Production Methods

The industrial production of arctiin involves the extraction from the seeds of Arctium lappa using ethanol. The process is optimized to increase the yield of arctiin by using enzyme-assisted extraction methods . This method is more efficient and yields a higher concentration of arctiin compared to traditional extraction methods.

Chemical Reactions Analysis

Types of Reactions

Arctiin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Arctiin is often compared with its aglycone, arctigenin, due to their similar structures and biological activities. arctiin is less toxic and can be used as a prodrug for arctigenin . Other similar compounds include:

Arctiin’s uniqueness lies in its ability to be converted to arctigenin, making it a valuable compound for various therapeutic applications.

Properties

IUPAC Name

methyl 3-(3,4-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4,6,8H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWFXSSYWWNFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334321
Record name Methyl 3-(3,4-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27798-73-8
Record name Methyl 3-(3,4-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetyl chloride (20 cc) was added dropwise over 10 minutes with stirring to methanol (400 cc); the resulting solution was added all at once to a magnetically stirred suspension of 3-(3,4-dimethoxyphenyl)propionic acid (500 g, 2.378 moles) in methanol (1.6 1) and 2,3-dimethoxypropane (250 cc). The reaction mixture was stirred overnight at room temperature and then at reflux for 1 hour. After cooling, the solution was evaporated in vacuo to a light yellow syrup; yield: 533 g (100%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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